Product packaging for 3,4-Diphenylcyclopentan-1-one(Cat. No.:CAS No. 39635-83-1)

3,4-Diphenylcyclopentan-1-one

Cat. No.: B11963823
CAS No.: 39635-83-1
M. Wt: 236.31 g/mol
InChI Key: HHRAKSMWUCTDPI-UHFFFAOYSA-N
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Description

Contextualization within Cyclopentanone (B42830) Chemistry and its Stereochemical Significance

Cyclopentanone is a cyclic ketone consisting of a five-membered carbon ring with a single oxo substituent. nih.gov The cyclopentane (B165970) ring is not planar and exists in various conformations, such as the envelope and twist forms, to relieve ring strain. The introduction of substituents, as in 3,4-Diphenylcyclopentan-1-one (B11963820), creates stereocenters and leads to the existence of stereoisomers, primarily cis and trans diastereomers. In the cis isomer, the two phenyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.

The stereochemistry of the cyclopentanone ring profoundly influences its reactivity. For instance, the reduction of the carbonyl group is highly dependent on the spatial arrangement of other substituents, which can direct an incoming reagent to a specific face of the molecule. scielo.br The stereochemical configuration is critical as different enantiomers of a chiral drug can exhibit vastly different pharmacological behaviors in the chiral environment of a living system. nih.gov Studies on the nuclear magnetic resonance (NMR) spectra of cis- and trans-3,4-diphenylcyclopentanone have shown distinct differences, which can be used to elucidate their three-dimensional structures and the rotational behavior of the phenyl rings. cdnsciencepub.com

Table 1: Physical and Spectroscopic Data for this compound This table presents known physical and spectroscopic data for an isomer of this compound.

Property Value Source
Molecular Formula C₁₇H₁₆O molbase.com
Molecular Weight 236.308 g/mol molbase.com
Melting Point 101-103 °C ualberta.ca
Infrared (IR) (cm⁻¹) 3030, 2965, 1727, 1452 ualberta.ca
¹H NMR (500 MHz, CDCl₃) δ 7.30-7.23 (m, 6H), 7.20-7.16 (m, 4H), 3.67 (d, J = 12.2 Hz, 1H), 3.30 (app. t, J = 12.0 Hz, 1H) ualberta.ca

Importance of Diphenyl Substitution Patterns in Alicyclic Frameworks

Furthermore, the aromatic rings can engage in non-covalent interactions, such as π-π stacking, which can stabilize certain conformations. The phenyl groups also influence the electronic nature of the cyclopentanone ring. While fairly non-reactive themselves, they are key components in the synthesis of more complex molecules. wikipedia.org The diphenyl motif is found in various compounds with important applications, including pharmaceuticals and materials science. wikipedia.org In the context of 3,4-diphenylcyclopentanone, the phenyl substituents provide a rigid scaffold that is useful for constructing stereochemically defined molecules and for studying reaction mechanisms where stereocontrol is paramount.

Research Landscape and Emerging Trends in Diphenylcyclopentanone Chemistry

Current research involving diphenylcyclopentanone structures often focuses on their use as synthetic intermediates and their role in developing new reaction methodologies. One emerging area is the use of interrupted Nazarov reactions to synthesize highly functionalized cyclopentanones. ualberta.ca The Nazarov cyclization is a classic method for forming cyclopentenones, and "interrupting" the reaction intermediate allows for the introduction of various functional groups, leading to increased molecular complexity with high efficiency. ualberta.ca Research has demonstrated the synthesis of this compound through an organoaluminum mediated interrupted Nazarov reaction. ualberta.ca

Another trend is the derivatization of the diphenylcyclopentanone core to create novel structures with potential biological activity. For example, a BBr₃-promoted cyclization of 1,6-ketoesters has been used to produce derivatives like (2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one. nih.govacs.org This method provides a stereoselective route to structures with a cis-oriented vicinal diphenylethylene moiety, highlighting the role of the parent compound as a building block for stereoselective synthesis. nih.gov These advanced synthetic efforts underscore the continued interest in using the 3,4-diphenylcyclopentanone framework as a platform for discovering new chemical entities and reaction pathways.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one
cis-3,4-diphenylcyclopentanone
trans-3,4-diphenylcyclopentanone
Cyclopentanone
Biphenyl
Diphenyl ether
p-hydroxybiphenyl
p,p'-dihydroxybiphenyl
Polychlorinated biphenyls
Polybrominated biphenyls
Diflunisal
Telmisartan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O B11963823 3,4-Diphenylcyclopentan-1-one CAS No. 39635-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39635-83-1

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

3,4-diphenylcyclopentan-1-one

InChI

InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2

InChI Key

HHRAKSMWUCTDPI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3,4 Diphenylcyclopentan 1 One and Its Derivatives

Lewis Acid-Promoted Annulation Reactions

Lewis acid-promoted annulation reactions represent a significant class of cyclization strategies. In the context of 3,4-Diphenylcyclopentan-1-one (B11963820) synthesis, a Dieckmann-type condensation serves as a plausible and powerful approach for constructing the five-membered ring system.

Dieckmann-Type Condensation of Oxotriphenylhexanoates

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is facilitated by a base to form a β-keto ester. libretexts.orgwikipedia.orgalfa-chemistry.com For the synthesis of a this compound derivative, a suitable precursor would be an ester of 5-oxo-2,3,5-triphenylhexanoic acid. The fundamental mechanism involves the deprotonation of the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. libretexts.org This intramolecular cyclization is particularly effective for forming stable five- and six-membered rings. wikipedia.orgalfa-chemistry.com

The reaction sequence is initiated by a base, which abstracts an acidic α-hydrogen to form a carbanion (enolate). This enolate then attacks the second ester's carbonyl group, leading to a cyclic tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxy leaving group, resulting in the formation of a cyclic β-keto ester. libretexts.org This final deprotonation step is crucial as it drives the reaction equilibrium toward the product. libretexts.org Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired this compound.

Investigation of Lewis Acid Catalysis for Cyclization Efficiency

While traditionally base-promoted, the efficiency of Dieckmann-type cyclizations can be influenced by the use of Lewis acids. Lewis acids can catalyze intramolecular cyclization reactions by activating carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack. organic-chemistry.orgelsevierpure.com In a Dieckmann-type condensation, a Lewis acid could coordinate to the oxygen atom of the ester carbonyl, thereby increasing its reactivity toward the intramolecular enolate nucleophile.

The choice of Lewis acid is critical and can significantly impact reaction rates and yields. Various Lewis acids, such as those based on aluminum, scandium, or gold, have been shown to be effective in promoting intramolecular cyclizations. organic-chemistry.orgelsevierpure.com For instance, scandium(III) triflate has been noted for its catalytic role in the cyclization of amides of ethenetricarboxylate. elsevierpure.com The selection of an appropriate Lewis acid, tailored to the specific substrate, can enhance the efficiency of the ring-closure process, potentially allowing for milder reaction conditions and improved yields compared to traditional base-mediated methods.

Scope and Limitations of Aromatic Ring Substituents in Cyclization Pathways

The electronic nature of substituents on the aromatic rings of the oxotriphenylhexanoate precursor is expected to influence the Dieckmann-type cyclization. Electron-donating groups (EDGs) on the phenyl rings can increase the electron density of the system, which may affect the acidity of the α-protons and the nucleophilicity of the resulting enolate. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density.

The position of these substituents is also critical. Substituents on the phenyl rings at the 2- and 3-positions of the hexanoate (B1226103) chain would primarily exert an inductive effect on the acidity of the α-carbon, influencing the rate of enolate formation. Substituents on the phenyl group attached to the ketone would modulate the electrophilicity of that carbonyl, although this is not the primary site of cyclization in a classic Dieckmann reaction of a diester. The steric hindrance imposed by bulky substituents on the aromatic rings could also pose a limitation, potentially impeding the molecule's ability to adopt the necessary conformation for successful intramolecular cyclization.

Nazarov Reaction and Interrupted Nazarov Reaction Strategies

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, proceeding through a 4π-electrocyclic ring closure of a divinyl ketone or its precursor. organic-chemistry.orgwikipedia.org Modern variations, particularly interrupted Nazarov strategies, have expanded the reaction's scope to create highly functionalized cyclopentanone (B42830) derivatives. wikipedia.orgresearchgate.net

Organoaluminum Mediated Interrupted Nazarov Reactions for Cyclopentanone Formation

A significant advancement in Nazarov chemistry is the use of triorganoaluminum reagents to mediate an interrupted version of the reaction. elsevierpure.comthieme-connect.denih.gov This process involves the activation of a 1,4-dien-3-one by the organoaluminum reagent, which acts as a Lewis acid to initiate the 4π-electrocyclization. thieme-connect.de Following the ring closure, the resulting cyclopentenyl cation intermediate is trapped by the transfer of an alkyl or phenyl group from the aluminum reagent, rather than undergoing the typical elimination step. elsevierpure.comthieme-connect.de

This methodology allows for the direct incorporation of a variety of substituents onto the cyclopentanone ring with high yield and, in many cases, good diastereoselectivity. thieme-connect.de The reaction has been successfully applied to dienones bearing phenyl groups, demonstrating its utility in synthesizing precursors for compounds like this compound. thieme-connect.de This protocol is notable as it represents the first use of a phenyl group for trapping a Nazarov intermediate. thieme-connect.de

Below is a table summarizing the results of organoaluminum-mediated interrupted Nazarov reactions for various substrates.

R¹ GroupR⁴ GroupR⁵ (from AlR⁵₃)Yield (%)Diastereomeric Ratio (trans/cis)
PhPhMe92-
4-ClC₆H₄4-ClC₆H₄Me92-
4-MeOC₆H₄4-MeOC₆H₄Me82-
PhHMe7911:1
PhPhPh36-
PhPhEt65-
Data sourced from Angewandte Chemie International Edition, 2013, 52, 8616–8619. thieme-connect.de

Oxygen-Trapping Events in Nazarov Cyclization Intermediates

In certain interrupted Nazarov reactions, the reactive intermediate can be trapped by molecular oxygen from the atmosphere. nih.gov This unusual trapping event occurs when the cyclization leads to an intermediate, such as a 1,4-betaine, which can then react with adventitious oxygen. nih.gov This process typically results in the formation of peroxy-bridged compounds, representing a significant deviation from the standard Nazarov pathway. nih.gov

This aerobic oxidation demonstrates that in the presence of air, an efficient oxygenation can occur, leading to the formation of peroxides. nih.gov The mechanism is proposed to involve the reaction of the intermediate with atmospheric oxygen, a process that can be highly efficient. nih.gov This oxygen-trapping pathway provides a route to complex, oxygenated cyclopentane (B165970) structures that would be difficult to access through conventional means and highlights the diverse reactivity of Nazarov cyclization intermediates.

Utilization of Heteroatom and Pi-Nucleophiles for Enhanced Molecular Complexity

Once the this compound core is established, its further functionalization using heteroatom and pi-nucleophiles can lead to a significant increase in molecular complexity. A common strategy involves the introduction of α,β-unsaturation to create a Michael acceptor, such as 3,4-diphenylcyclopent-2-en-1-one (B181600). This derivative becomes an ideal substrate for conjugate addition reactions.

Pi-nucleophiles, particularly in the form of organocuprates (Gilman reagents), are highly effective for introducing carbon-based substituents at the β-position of such enones. organicchemistrytutor.commasterorganicchemistry.com These reagents exhibit a strong preference for 1,4-conjugate addition over direct 1,2-addition to the carbonyl group, which is often observed with more reactive organometallics like Grignard or organolithium reagents. organicchemistrytutor.com The reaction of a lithium dialkylcuprate (R₂CuLi) with 3,4-diphenylcyclopent-2-en-1-one would proceed via nucleophilic attack at the C5 position, forming a transient enolate intermediate. Subsequent protonation during aqueous workup yields a tri-substituted cyclopentanone. This enolate can also be trapped with other electrophiles, allowing for the one-pot formation of multiple new bonds. organicchemistrytutor.com The relatively low basicity of organocuprates minimizes side reactions, making them valuable tools for these transformations. chem-station.com

Acyloin-Type Condensation Reactions in Cyclopentanone Synthesis

The acyloin condensation is a classical method for the formation of cyclic α-hydroxy ketones through the intramolecular reductive coupling of diesters. This reaction is particularly well-suited for synthesizing five- and six-membered rings, often providing high yields (80-85%). The synthesis of a this compound precursor via this route would hypothetically begin with a molecule such as diethyl 2,3-diphenylhexane-1,6-dioate.

The reaction is typically performed in an aprotic solvent like toluene (B28343) or benzene (B151609) with metallic sodium as the reducing agent. The mechanism involves a four-step process:

Oxidative ionization of sodium on the two ester carbonyl groups.

A Wurtz-type coupling of the two resulting radical species.

Elimination of two alkoxy groups to form an intermediate 1,2-diketone.

Further reduction by sodium to form a sodium enediolate, which upon acidic workup tautomerizes to the stable α-hydroxy ketone, or acyloin.

Cathodic Reductive Coupling Approaches

Electrochemical methods offer an alternative to traditional chemical reductants for the formation of carbon-carbon bonds. Cathodic reductive coupling, in particular, has been investigated for the synthesis of 3,4-diphenyl-substituted carbon skeletons.

Electroreduction of Cinnamate (B1238496) Derivatives on Boron-Doped Diamond Electrodes

The electroreduction of methyl cinnamate on a boron-doped diamond (BDD) electrode has been shown to produce a key precursor to the 3,4-diphenylcyclopentanone system. wikipedia.org This cathodic reduction primarily yields the hydrodimer, dimethyl 3,4-diphenylhexanedioate, in high yield. However, a cyclic side-product, methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate, is also formed in small amounts. This cyclic product is a direct derivative of the target scaffold. wikipedia.org

The reaction is performed under constant current electrolysis in a divided cell. The choice of solvent plays a critical role, with acetonitrile (B52724) being particularly effective for the desired coupling reaction. wikipedia.org

EntrySolventSupporting ElectrolyteCharge (F/mol)Dimer Yield (%)Cyclic Product
1DMFEt₄NOTs3.0TraceNot Reported
2DMSOEt₄NOTs3.0TraceNot Reported
3CH₂Cl₂Bu₄NBF₄3.0No ReactionNot Reported
4THFBu₄NBF₄3.0TraceNot Reported
5MeCNEt₄NOTs3.085%Small Amount
Data derived from research on the electroreduction of methyl cinnamate. wikipedia.org

Analysis of Diastereoselectivity in Reductive Coupling Reactions

The stereochemical outcome of the reductive coupling of methyl cinnamate is an important consideration. The major hydrodimer product, dimethyl 3,4-diphenylhexanedioate, is formed as a mixture of diastereomers. Experimental results indicate a consistent preference for the racemic form over the meso form, with a reported ratio of 74:26. wikipedia.org Notably, this diastereoselectivity was found to be largely unaffected by the different solvents and reaction conditions tested, suggesting a fundamental mechanistic preference in the coupling of the radical intermediates on the electrode surface. wikipedia.org

Emerging and Alternative Synthetic Routes

While classical methods remain valuable, research into more direct and efficient synthetic strategies continues to evolve.

One-Step Diphenylation Methodologies for Cyclopentanone Scaffolds

The direct introduction of two phenyl groups onto a cyclopentanone ring in a controlled manner represents a significant synthetic challenge, primarily due to issues with competitive self-aldol condensation and controlling the degree of arylation. Emerging methods based on palladium/enamine cooperative catalysis have shown promise for the direct mono-α-arylation of cyclopentanones with aryl bromides.

This strategy avoids the use of strong bases that promote side reactions. While developed for mono-arylation, this catalytic system provides a conceptual framework for a sequential diarylation. A controlled, stepwise process could first generate 2-phenylcyclopentanone, which could then be subjected to a second arylation step under similar catalytic conditions to potentially install the second phenyl group, leading to a diphenylated scaffold. This approach represents an emerging, though not yet "one-step," methodology for accessing such structures from simple starting materials.

Alkylation and Thorpe-Ziegler Cyclization Sequences

The synthesis of this compound can be effectively achieved through a multi-step sequence involving an initial alkylation reaction to form a key dinitrile intermediate, followed by an intramolecular Thorpe-Ziegler cyclization. This classic approach builds the carbon skeleton first and then closes the ring to yield the desired cyclopentanone structure.

The first stage of this synthetic route involves the formation of 1,4-dicyano-1,4-diphenylbutane. This is typically accomplished by the base-mediated alkylation of phenylacetonitrile (B145931). In this process, a strong base is used to deprotonate the carbon atom alpha to both the phenyl group and the nitrile, creating a resonance-stabilized carbanion. This nucleophilic carbanion is then reacted with a suitable 1,2-dielectrophile, such as 1,2-dibromoethane. Two equivalents of the phenylacetonitrile anion react sequentially with the electrophile to form the required C4 backbone with the desired phenyl and cyano substituents at the 1 and 4 positions.

Table 1: Generalized Alkylation for Dinitrile Precursor Synthesis
StepReactant 1Reactant 2Key ReagentsProductPurpose
1PhenylacetonitrileStrong Base (e.g., Sodium Amide, Potassium tert-butoxide)Anhydrous Solvent (e.g., THF, Toluene)Phenylacetonitrile CarbanionGeneration of Nucleophile
2Phenylacetonitrile Carbanion (2 eq.)1,2-Dibromoethane (1 eq.)Anhydrous Solvent1,4-Dicyano-1,4-diphenylbutaneFormation of the Dinitrile Precursor

Once the 1,4-dicyano-1,4-diphenylbutane precursor is synthesized and purified, it undergoes the Thorpe-Ziegler reaction. This is an intramolecular modification of the Thorpe reaction, designed for the synthesis of cyclic ketones from dinitriles. wikipedia.org The reaction is initiated by a base, which deprotonates one of the α-carbons, generating a carbanion. This carbanion then attacks the carbon atom of the second nitrile group within the same molecule, leading to the formation of a five-membered ring and a cyclic enamine (specifically, a β-iminonitrile). wikipedia.org

The final step of the sequence is the acidic hydrolysis of the cyclic iminonitrile intermediate. The addition of aqueous acid works to hydrolyze the imine and nitrile functionalities, which, after tautomerization and loss of ammonia, yields the final product, this compound. The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation and is particularly effective for forming five- to eight-membered rings. wikipedia.org

Table 2: Thorpe-Ziegler Cyclization and Hydrolysis
StepStarting MaterialKey ReagentsIntermediateFinal ProductPurpose
11,4-Dicyano-1,4-diphenylbutaneBase (e.g., Sodium Ethoxide) in an inert solvent (e.g., Benzene, Toluene)Cyclic β-Iminonitrile-Intramolecular Cyclization
2Cyclic β-IminonitrileAqueous Acid (e.g., HCl, H₂SO₄), Heat-This compoundHydrolysis and Ketone Formation

This alkylation and cyclization sequence provides a logical and well-established pathway for the construction of the this compound ring system from acyclic precursors.

Reaction Mechanisms and Mechanistic Studies of 3,4 Diphenylcyclopentan 1 One Transformations

Detailed Mechanistic Elucidation of Cyclization Reactions

The formation of the 3,4-diphenylcyclopentanone framework can be achieved through several cyclization strategies. The mechanisms of these ring-forming reactions are crucial for controlling the stereochemistry and yield of the final product.

Lewis acid catalysis is a cornerstone in the synthesis of cyclopentanone (B42830) rings, primarily through reactions like the Nazarov cyclization. thermofisher.com In the context of forming a diphenyl-substituted cyclopentanone, a precursor such as a 1,4-diphenyl-substituted divinyl ketone would be required. The mechanism is initiated by the coordination of a Lewis acid (e.g., FeCl₃, BF₃·OEt₂) to the carbonyl oxygen. youtube.comnih.gov This coordination enhances the electrophilicity of the carbonyl group and facilitates the formation of a pentadienyl cation. illinois.edu The key step is a 4π-electrocyclic ring closure of this cation, which proceeds in a conrotatory fashion to form a new sigma bond, yielding a cyclic oxyallyl cation intermediate. youtube.comillinois.edu Subsequent elimination of a proton regenerates the double bond and, after tautomerization, yields the cyclopentenone product. youtube.com The presence of phenyl groups can influence the stability of the cationic intermediates, potentially affecting reaction rates and selectivity.

Table 1: Mechanistic Steps in Lewis Acid-Promoted Cyclization

Step Description Intermediate
1 Coordination of Lewis acid to the carbonyl oxygen of a divinyl ketone. Activated ketone-Lewis acid complex
2 Formation of a pentadienyl cation. Pentadienyl cation
3 4π-electrocyclic conrotatory ring closure. Oxyallyl cation
4 Elimination of a proton (E1 elimination). Enone

| 5 | Tautomerization. | Cyclopentenone product |

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, proceeding through key cationic intermediates. nih.gov The reaction begins with the activation of a divinyl ketone by a Brønsted or Lewis acid, leading to the formation of a pentadienyl cation. illinois.edunih.gov This intermediate undergoes a 4π-electrocyclization to produce an oxyallyl cation. nih.gov The fate of this oxyallyl cation determines the final product structure. Typically, the cation undergoes an E1 elimination to give an enone, which then tautomerizes to the more stable cyclopentenone. illinois.edu

The stability and reaction pathways of these intermediates are influenced by the substituents on the divinyl ketone skeleton. Electron-donating groups can stabilize the pentadienyl cation, potentially accelerating the cyclization rate. illinois.edu The interruption of the reaction at the oxyallyl cation stage is a key strategy for increasing the molecular complexity of the product. This can be achieved by trapping the intermediate with a nucleophile, leading to functionalized cyclopentanone derivatives instead of the typical cyclopentenone. nih.gov

The acyloin condensation provides an alternative route to cyclic α-hydroxy ketones (acyloins), which can be precursors to cyclopentanones. This reaction involves the reductive coupling of two carboxylic esters using metallic sodium. wikipedia.org For the synthesis of a five-membered ring, an intramolecular acyloin condensation of a suitable diester, such as a derivative of 3,4-diphenyladipic acid, would be employed. wikipedia.orgchemistnotes.com

The mechanism proceeds through a series of single-electron transfers from the sodium metal:

Electron Transfer: Two sodium atoms each transfer an electron to the carbonyl groups of the diester, forming a radical anion intermediate. chemistnotes.com

Dimerization: The two radical centers couple to form a dianion. chemistnotes.com

Elimination: Two alkoxide groups are eliminated to yield a 1,2-diketone intermediate. bspublications.net

Further Reduction: The 1,2-diketone is highly reactive and is further reduced by two more sodium atoms to form a sodium enediolate. wikipedia.orgbspublications.net

Protonation: Neutralization with an acid (e.g., during aqueous workup) protonates the enediolate to give an enediol, which rapidly tautomerizes to the stable α-hydroxy ketone, or acyloin. wikipedia.org

This method is particularly effective for forming 5- and 6-membered rings. wikipedia.org

Nucleophilic Addition Mechanisms to the Carbonyl Group

The carbonyl group of 3,4-Diphenylcyclopentan-1-one (B11963820) is a primary site of reactivity, characterized by its electrophilic carbon atom. This makes it susceptible to attack by a wide variety of nucleophiles. wikipedia.orglibretexts.org The general mechanism of nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

The reaction can proceed under basic or acidic conditions:

Under Basic/Neutral Conditions: A strong, negatively charged nucleophile (e.g., Grignard reagents, hydride ions from NaBH₄ or LiAlH₄) directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated in a subsequent step (e.g., by adding a weak acid) to yield the final alcohol product. youtube.comyoutube.com These reactions are often irreversible. masterorganicchemistry.com

Under Acidic Conditions: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon. A weaker, neutral nucleophile (e.g., water, alcohol) can then attack the activated carbonyl. A final deprotonation step yields the addition product. youtube.com

The stereochemical outcome of nucleophilic addition can be significant. Since the carbonyl group is planar, the nucleophile can attack from either face. If the starting ketone is prochiral, this can lead to the formation of a racemic mixture of enantiomers. libretexts.org

Electrophilic Aromatic Substitution on Phenyl Moieties

The two phenyl rings in this compound can undergo electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The cyclopentyl group attached to the benzene (B151609) ring acts as an activating, ortho, para-directing group due to its electron-donating inductive effect. wikipedia.org

The general mechanism involves two principal steps:

Attack by the Aromatic Ring: The π-electron system of a phenyl ring acts as a nucleophile and attacks a strong electrophile (E⁺). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. youtube.commasterorganicchemistry.com This forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lumenlearning.com

Deprotonation: A weak base removes a proton from the carbon atom that bears the electrophile. This restores the aromaticity of the ring and yields the substituted product. youtube.commasterorganicchemistry.com

Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com The presence of the bulky cyclopentanone ring may sterically hinder attack at the ortho positions, potentially favoring substitution at the para position.

Redox Chemistry: Oxidation and Reduction Pathways of Ketone Functionalities

The ketone functionality of this compound can be either reduced or oxidized, leading to different classes of compounds.

Reduction Pathways: The most common transformation is the reduction of the ketone to a secondary alcohol, 3,4-diphenylcyclopentan-1-ol. This is typically achieved via nucleophilic addition of a hydride ion (H⁻).

Mechanism with Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as sources of hydride. The hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to give the final alcohol product. youtube.com

Complete deoxygenation to form 1,2-diphenylcyclopentane can be accomplished under more forceful conditions using methods such as:

Clemmensen Reduction: Utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

Wolff-Kishner Reduction: Involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under strongly basic conditions.

Oxidation Pathways: Ketones are generally resistant to oxidation compared to aldehydes. However, oxidation can occur under specific conditions. One notable reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone for cyclic ketones) using a peroxyacid (e.g., m-CPBA). The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by the rearrangement of one of the adjacent alkyl or aryl groups to the oxygen of the peroxide linkage. The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the reaction.

Table 2: Summary of Redox Reactions

Reaction Type Reagent(s) Product
Reduction to Alcohol NaBH₄ or LiAlH₄, followed by H₃O⁺ 3,4-Diphenylcyclopentan-1-ol
Deoxygenation Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) 1,2-Diphenylcyclopentane

| Oxidation (Baeyer-Villiger) | Peroxyacid (e.g., m-CPBA) | A lactone (cyclic ester) |

Role in Multicomponent Reactions, Including Zwitterion Formation

A comprehensive review of available scientific literature reveals a notable absence of studies detailing the participation of this compound in multicomponent reactions (MCRs). MCRs are powerful one-pot synthetic strategies where three or more reactants combine to form a complex product, often with high atom economy and efficiency. These reactions can proceed through a variety of mechanistic pathways.

One such pathway involves the formation of zwitterionic intermediates. A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. In the context of MCRs, the formation of a zwitterionic intermediate can be a key step, facilitating the subsequent bond formations required to assemble the final product.

However, searches of chemical databases and scholarly articles did not yield any specific examples of multicomponent reactions where this compound serves as a reactant. Consequently, there is no available research on the formation of zwitterionic intermediates derived from this particular ketone in the context of such reactions. The reactivity of the carbonyl group in this compound could theoretically allow it to participate in reactions that form zwitterions, for instance, in combination with nucleophiles and electrophiles. Yet, this potential has not been explored or documented in the context of multicomponent reaction design.

Further research would be necessary to investigate the potential for this compound to act as a substrate in known or novel multicomponent reactions and to elucidate the mechanistic pathways of any such transformations, including the possible role of zwitterionic intermediates. Without such studies, a detailed discussion on this topic remains speculative.

Stereochemical Aspects of 3,4 Diphenylcyclopentan 1 One and Its Analogs

Diastereoselective Synthesis and Control Strategies

The synthesis of 3,4-diphenylcyclopentan-1-one (B11963820) and its derivatives often yields a mixture of cis and trans diastereomers. The development of diastereoselective synthetic methods is therefore a significant focus of research. Various strategies have been employed to control the stereochemical outcome of reactions that form the cyclopentanone (B42830) ring. These methods often rely on cascade reactions, such as inter- and intramolecular double Michael additions, which can proceed with high diastereoselectivity. beilstein-journals.orgnih.gov

One notable approach involves the reductive metalation of 1,2-diaryl-substituted ethenes to form 1,2-diaryl-1,2-disodiumethanes. These intermediates can then be cycloalkylated with 1,3-dichloropropanes, leading to a highly diastereoselective synthesis of trans-3,4-diarylcyclopentane derivatives. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical pathway. For instance, cooperative indium-diphenyl phosphate (B84403) catalysis has been successfully used in the [3+3] annulation reaction for the diastereoselective synthesis of piperazine (B1678402) derivatives. rsc.org

The following table summarizes different strategies for diastereoselective synthesis:

Table 1: Strategies for Diastereoselective Synthesis
Strategy Key Features Outcome
Cascade Michael Addition Utilizes curcumins and arylidenemalonates with a phase transfer catalyst. beilstein-journals.orgnih.gov Formation of highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.orgnih.gov
Reductive Metalation/Cycloalkylation Involves the formation of 1,2-diaryl-1,2-disodiumethanes followed by cycloalkylation. researchgate.net Highly diastereoselective synthesis of trans-3,4-diarylcyclopentanes. researchgate.net
Cooperative Catalysis Employs indium and diphenyl phosphate catalysts in annulation reactions. rsc.org Excellent diastereoselectivity in the synthesis of piperazine derivatives. rsc.org
Palladium-Catalyzed [3+2] Cycloaddition Uses in situ generated sulfone-TMM species. researchgate.net Highly regio-, diastereo-, and enantioselective construction of chiral cyclopentyl sulfones. researchgate.net

Construction of Cis-Oriented Vicinal Diphenylethylene Motifs

The construction of the cis-oriented vicinal diphenylethylene motif within a cyclopentanone framework presents a unique synthetic challenge. While methods for synthesizing cyclopentanone rings are well-established, achieving specific stereochemical arrangements of bulky substituents like phenyl groups requires careful planning. The synthesis of all-cis-1,2,3,4-tetrafluorocyclopentane, for example, highlights the interest in preparing highly substituted, stereochemically defined cyclopentane (B165970) rings. rsc.org

Strategies for constructing such motifs often involve cycloaddition reactions. For instance, a photoinduced rearrangement of 4-phenyl-3-arylcoumarins has been developed to synthesize cis-dihydrochromenones. rsc.org This reaction proceeds through a 6π-electrocyclization, a researchgate.net-hydrogen shift, and keto-enol isomerization. rsc.org While not directly forming a cyclopentanone, this methodology demonstrates a strategy for achieving a cis relationship between aromatic substituents on a cyclic core. The development of synthetic routes to access building blocks like hydroxymethyl-cis-1,3-cyclopentenediol further expands the toolbox for creating complex cis-substituted cyclopentanoids. caltech.edu

Determination of Chiral Centers and Absolute Configuration

This compound possesses two chiral centers at the C3 and C4 positions. The presence of these stereocenters gives rise to a pair of enantiomers for the cis diastereomer and another pair for the trans diastereomer. For a molecule with n chiral centers, the maximum number of possible stereoisomers is 2n. manifoldapp.org

Determining the absolute configuration of these chiral centers is crucial for understanding their biological activity and for applications in asymmetric synthesis. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including the absolute configuration. nih.govcam.ac.ukwikipedia.org The structure and stereochemistry of complex molecules, such as highly substituted cyclohexanones, have been unequivocally established using single-crystal X-ray analysis. beilstein-journals.orgnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial relationship between substituents, confirming, for example, a trans relationship between specific groups in a cyclohexane (B81311) ring. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments, can also provide valuable information about the relative stereochemistry of a molecule. beilstein-journals.orgnih.gov

Conformational Analysis of the Cyclopentanone Ring

The cyclopentanone ring is not planar and adopts puckered conformations to relieve torsional strain. libretexts.org The two most common conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). researchgate.net In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. libretexts.org In the half-chair conformation, three adjacent atoms are in a plane, with the other two displaced on opposite sides of the plane.

The presence of bulky substituents, such as the phenyl groups in this compound, significantly influences the conformational preference of the cyclopentanone ring. The energetic balance between torsional strain and steric interactions between the substituents determines the most stable conformation. chemistrysteps.com

Computational methods, alongside experimental techniques like NMR spectroscopy, are powerful tools for conformational analysis. auremn.org.brfrontiersin.org Theoretical calculations can map the potential energy surface of the molecule to identify low-energy conformers. auremn.org.br NMR spectroscopy, through the analysis of coupling constants and chemical shifts, can provide information about the time-averaged conformation of the molecule in solution. researchgate.netauremn.org.br The study of various substituted cyclopentanes has shown that the conformational preferences can be complex and are influenced by the nature and position of the substituents. acs.org

Advanced Structural Elucidation and Spectroscopic Analysis

X-Ray Crystallography Investigations

X-ray crystallography stands as the gold standard for determining the precise spatial arrangement of atoms within a crystalline solid. For a molecule like 3,4-Diphenylcyclopentan-1-one (B11963820), this technique can unambiguously establish its stereochemistry, conformation, and the subtle non-covalent interactions that govern its packing in the solid state.

Single-crystal X-ray diffraction analysis provides a detailed three-dimensional map of electron density from which the exact positions of atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the solid state.

While a specific crystallographic study for this compound is not available in the reviewed literature, analysis of closely related structures provides insight into the expected findings. For instance, a study on 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one confirmed the molecular structure and provided precise bond lengths and angles for the substituted cyclopentenone core. researchgate.net For this compound, such an analysis would definitively confirm the trans or cis relationship between the two phenyl groups and detail the puckering of the five-membered ring.

Table 1: Representative Data Obtainable from Single-Crystal X-ray Diffraction (Note: This table is illustrative, showing the type of data generated from an X-ray crystallography experiment on a related compound.)

ParameterDescriptionExpected Value/Range
Bond Lengths C=O~1.21 Å
C-C (ring)1.52-1.55 Å
C-C (phenyl)1.37-1.40 Å
Bond Angles C-CO-C~110-115°
C-CH-C (ring)~102-106°
Torsion Angles H-C3-C4-HDefines cis/trans stereochemistry

The this compound molecule is chiral, existing as a pair of enantiomers. The manner in which these molecules arrange themselves in a crystal is described by the crystal's space group. If a sample consists of a single enantiomer (an enantiopure sample), it must crystallize in one of the 65 Sohncke space groups, which are chiral as they lack inversion centers and mirror planes. csic.esnih.govaflow.org These are further divided into 22 space groups that form 11 enantiomorphic pairs (e.g., P3₁ and P3₂) and 43 that are achiral but accommodate chiral structures (e.g., P2₁). aflow.orgresearchgate.net

Conversely, if the sample is a racemic mixture (containing equal amounts of both enantiomers), it will typically crystallize in a centrosymmetric (achiral) space group, where the inversion center relates one enantiomer to the other within the crystal lattice. The determination of the space group is a fundamental output of a crystallographic experiment and is crucial for understanding the macroscopic properties of the crystal.

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, its crystal structure is expected to be stabilized by a network of weak intermolecular hydrogen bonds. The carbonyl oxygen atom is a competent hydrogen bond acceptor, and it can engage in C-H···O interactions with hydrogen atoms from the phenyl rings or the cyclopentanone (B42830) ring of neighboring molecules. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, connectivity, and the electronic effects of functional groups.

The ¹H NMR spectrum of this compound provides a wealth of structural information. Due to the C₂ symmetry of the trans isomer, the molecule is expected to display a simplified spectrum with fewer signals than the number of protons. The aromatic protons on the two equivalent phenyl groups would typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The protons on the cyclopentanone ring are diastereotopic and would give rise to distinct signals. The methine protons at C3 and C4 (adjacent to the phenyl groups) would be chemically equivalent, as would the two methylene (B1212753) protons at C2 and the two at C5. Analysis of the splitting patterns (spin-spin coupling) reveals which protons are adjacent to one another, allowing for the complete assignment of the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Spectral Data for trans-3,4-Diphenylcyclopentan-1-one (Note: This table presents hypothetical data based on typical chemical shifts for similar structural motifs.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (Phenyl)7.0 - 7.5m (multiplet)-
H -3, H -4 (Methine)3.5 - 4.0m (multiplet)J(H3-H2), J(H3-H4)
H -2a, H -5a (Methylene α to C=O)2.8 - 3.2dd (doublet of doublets)J(gem), J(vic)
H -2b, H -5b (Methylene α to C=O)2.4 - 2.8dd (doublet of doublets)J(gem), J(vic)

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For the symmetric trans-3,4-diphenylcyclopentan-1-one, a reduced number of signals is expected. The most downfield signal corresponds to the carbonyl carbon (C1), typically appearing around δ 210-220 ppm. The carbons of the two equivalent phenyl groups would give rise to four signals (for the ipso, ortho, meta, and para carbons). The cyclopentanone ring would show three distinct signals: one for the equivalent methine carbons (C3 and C4) and one for the equivalent methylene carbons (C2 and C5). The chemical shifts are influenced by the proximity of the electron-withdrawing carbonyl group and the anisotropic effects of the phenyl rings.

Table 3: Predicted ¹³C NMR Spectral Data for trans-3,4-Diphenylcyclopentan-1-one (Note: This table presents hypothetical data based on typical chemical shifts.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (C1)215
C -ipso (Phenyl)140
C -ortho/meta/para (Phenyl)126 - 129
C -3, C -4 (Methine)50
C -2, C -5 (Methylene)45

Advanced NMR Techniques for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of this compound. The relative orientation of the two phenyl groups (cis or trans) profoundly influences the chemical environment of the protons on the cyclopentanone ring, leading to distinct differences in their NMR spectra. cdnsciencepub.com

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. In the cis-isomer of this compound, a NOESY correlation would be expected between the benzylic protons (H-3 and H-4) and potentially between the protons of the adjacent phenyl rings. Conversely, in the trans-isomer, these protons are on opposite faces of the cyclopentanone ring, and such correlations would be absent. ipb.ptnih.gov Instead, NOE correlations would be observed between the benzylic protons and the methylene protons on the same face of the ring.

Conformational studies can also be informed by analyzing coupling constants and by employing computational methods alongside NMR data. rsc.org The cyclopentanone ring is not planar and exists in various puckered conformations, such as the envelope or twist forms. The exact conformation can influence the dihedral angles between adjacent protons, which in turn affects the observed scalar (J) coupling constants. By combining experimental coupling constants with theoretical calculations, such as Density Functional Theory (DFT), the predominant solution-state conformation can be modeled. rsc.orgmdpi.com

Studies on related 1,2-diarylcyclopentanes have shown that the protons ortho to the central cyclopentane (B165970) structure are shifted to a higher field in the cis isomer compared to the trans isomer due to the anisotropic ring current effect of the benzene (B151609) rings. cdnsciencepub.com This shielding effect is a key diagnostic feature for assigning the stereochemistry.

Table 1: Representative ¹H NMR Chemical Shift Data for cis and trans-3,4-Diphenylcyclopentan-1-one

ProtonExpected Chemical Shift (δ) for cis-isomer (ppm)Expected Chemical Shift (δ) for trans-isomer (ppm)Rationale for Difference
Phenyl (ortho)~6.8 - 7.0~7.1 - 7.3Shielding by the adjacent phenyl ring in the cis configuration. cdnsciencepub.com
Phenyl (meta/para)~7.1 - 7.3~7.1 - 7.3Less affected by the relative stereochemistry.
Benzylic (H-3, H-4)~3.3 - 3.5~3.6 - 3.8Deshielding of benzylic protons in the trans isomer. cdnsciencepub.com
Methylene (H-2, H-5)~2.5 - 2.9~2.5 - 2.9Complex splitting patterns influenced by conformation.

Infrared (IR) Spectroscopy for Advanced Functional Group and Vibrational Analysis

Infrared (IR) spectroscopy is essential for confirming the presence of key functional groups in this compound and providing insight into its molecular vibrations. The IR spectrum is typically dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. msu.edu For a five-membered ring ketone like cyclopentanone, this band appears at a higher frequency (typically 1740-1750 cm⁻¹) compared to an acyclic ketone (around 1715 cm⁻¹) due to increased ring strain. msu.edu

In addition to the carbonyl group, the spectrum exhibits characteristic absorptions for the phenyl groups and the aliphatic C-H bonds of the cyclopentane ring. The presence of the aromatic rings is confirmed by:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending (aromatic): Strong bands in the 690-900 cm⁻¹ region, the exact position of which can indicate the substitution pattern on the benzene ring. wiley.com

The aliphatic C-H stretching vibrations of the cyclopentane ring's methylene and methine groups are observed as medium to strong bands just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). msu.edu A detailed vibrational analysis, often aided by computational modeling, can assign the various bending, rocking, and scissoring modes of the cyclopentanone backbone. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium-Strong
Carbonyl (C=O) Stretch~1745Very Strong
Aromatic C=C Ring Stretch1450 - 1600Medium-Weak
Aliphatic CH₂ Scissoring~1450Medium
Aromatic C-H Out-of-Plane Bend690 - 770Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Advanced Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The chromophores in this compound are the carbonyl group and the two phenyl rings. msu.edu

The carbonyl group typically exhibits a weak absorption band in the region of 270-300 nm, which is attributed to the formally forbidden n → π* (non-bonding to anti-bonding) electronic transition. The phenyl groups show more intense absorptions at shorter wavelengths. The primary absorption band (π → π* transition) for an isolated benzene ring appears around 255 nm. libretexts.org

Table 3: Expected UV-Vis Absorption Data for this compound (in Ethanol)

Electronic TransitionChromophoreExpected λ_max (nm)Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹)
π → πPhenyl Rings~260~400 - 500
n → πCarbonyl (C=O)~285~20 - 50

Mass Spectrometry for Comprehensive Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₇H₁₆O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

The fragmentation of the molecular ion provides valuable structural information. For cyclic ketones, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.org Another common pathway for cyclopentanones is the loss of a neutral ethene molecule (28 Da), leading to a stable radical cation. docbrown.infoyoutube.com

For this compound, the fragmentation is expected to be influenced by the stability of the resulting fragments, particularly those stabilized by the phenyl groups.

Key expected fragmentation pathways include:

α-Cleavage: Cleavage of the C1-C2 or C1-C5 bond, followed by subsequent rearrangements.

Loss of Phenyl or Benzyl Groups: Cleavage of the bond to a phenyl group can lead to fragments corresponding to the loss of C₆H₅ (77 Da) or C₇H₇ (91 Da, tropylium (B1234903) ion).

McLafferty Rearrangement: While less likely in this specific structure without gamma-hydrogens on a flexible chain, related hydrogen rearrangement processes can occur.

Cleavage of the Cyclopentane Ring: The ring can fragment, for instance, by losing ethene or other small neutral molecules. docbrown.info

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment IonFragmentation Pathway
236[C₁₇H₁₆O]⁺Molecular Ion (M⁺)
208[C₁₅H₁₂O]⁺Loss of ethene (C₂H₄)
145[C₁₁H₁₃]⁺ or [C₁₀H₉O]⁺Complex ring cleavage/rearrangement
117[C₉H₉]⁺Phenylpropyl or related ion
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion

Integration of Multi-Spectroscopic Data for Holistic Structural Characterization

While each spectroscopic technique provides specific pieces of the structural puzzle, a holistic and unambiguous characterization of this compound is achieved through the integration of all data. researchgate.net

The process of complete structural elucidation proceeds as follows:

Mass Spectrometry establishes the molecular formula (C₁₇H₁₆O) from the high-resolution molecular ion peak (m/z 236).

Infrared Spectroscopy confirms the presence of the key functional groups: a non-conjugated ketone in a five-membered ring (C=O stretch at ~1745 cm⁻¹) and aromatic rings (C=C and C-H stretches).

UV-Vis Spectroscopy supports the IR data by showing absorptions characteristic of isolated phenyl and carbonyl chromophores, confirming the lack of direct conjugation between them.

¹H and ¹³C NMR Spectroscopy provide the carbon-hydrogen framework, showing the number and types of protons and carbons.

Advanced 2D NMR (e.g., COSY, HSQC, HMBC) connects the atoms to build the molecular skeleton, confirming the 3,4-diphenylcyclopentanone structure.

NOESY or ROESY experiments provide the definitive stereochemical assignment (cis or trans) by revealing through-space proximities between the protons on the cyclopentanone ring and the phenyl groups, information not available from the other techniques. nih.gov

By combining these methods, a complete and detailed three-dimensional picture of the this compound molecule, including its connectivity, functional groups, and stereochemistry, is confidently established.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of 3,4-Diphenylcyclopentan-1-one (B11963820). DFT methods are widely used due to their balance of accuracy and computational efficiency in predicting molecular properties.

In certain molecular systems, particularly those with stretched bonds or specific electronic configurations, the ground state may exhibit diradical character, where two electrons are unpaired and occupy different orbitals. The broken-symmetry (BS) DFT approach is a valuable computational tool for investigating such systems. nih.gov This method can approximate the electronic structure of molecules with significant multi-reference character within a single-determinant framework. nih.gov

For a molecule like this compound, significant diradical character in the ground state is not typically expected under normal conditions. However, in excited states or during the course of specific chemical reactions (e.g., photochemical processes or thermal rearrangements), bond cleavage could lead to intermediates with diradical character. The BS-DFT method would be crucial in such scenarios to accurately model the electronic state and predict the subsequent chemical behavior. The degree of diradical character can be estimated from the overlap between the corresponding magnetic orbitals in the broken-symmetry state. acs.org

Table 1: Illustrative Diradical Character Assessment in Analogous Systems

Molecule/System Computational Method Key Finding
Phenyl-bridged bis-nitroxide BS-DFT & DDCI2 Dependence of singlet-triplet energy gap on structural parameters. nih.gov
1,3-Dipoles Broken-Symmetry Approach Estimation of singlet-diradical character and its effect on reactivity. researchgate.net
Bis-nitronyl Nitroxide Diradicals BS-DFT Correlation of magnetic exchange coupling with coupler length and aromaticity. acs.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing insights into the reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl rings due to the presence of the π-electron systems. The LUMO, on the other hand, would likely have significant contributions from the carbonyl group's π* orbital. The interaction of these orbitals will dictate the molecule's behavior in various chemical transformations.

DFT calculations are a standard method for determining the energies of the HOMO and LUMO and the resulting energy gap. While specific computational data for this compound is not available, studies on similar aromatic ketones provide a basis for estimation.

Table 2: Representative HOMO-LUMO Energy Gaps for Aromatic Compounds from DFT Calculations

Compound Computational Level HOMO (eV) LUMO (eV) Energy Gap (eV)
Amb23604132 (Natural Compound) B3LYP/6-31G(d,p) - - 3.60 nih.gov
Amb1153724 (Natural Compound) B3LYP/6-31G(d,p) - - 4.48 nih.gov
Amb23604659 (Natural Compound) B3LYP/6-31G(d,p) - - 4.35 nih.gov

Note: These values are for illustrative purposes from a study on natural antiviral drug candidates and not for this compound itself.

The introduction of substituents to the phenyl rings of this compound would significantly alter its electronic structure and bonding. Theoretical studies on substituted aromatic compounds have shown that electron-donating groups (e.g., -OCH₃, -NH₂) tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) typically lower the LUMO energy level, enhancing the molecule's electron-accepting ability. researchgate.netrsc.org

These modifications directly impact the HOMO-LUMO gap, thereby tuning the molecule's reactivity and spectral properties. For instance, a computational study on substituted corannulene (B50411) dimers demonstrated that electron-withdrawing substituents create a more positive molecular electrostatic potential, leading to stronger intermolecular interactions. rsc.org A DFT investigation into substituent effects on trithiocarbonate (B1256668) linkages also highlighted how different functional groups modulate the HOMO-LUMO gap and, consequently, the stability and reactivity of the molecules. researchgate.net

By systematically varying the substituents on the phenyl rings of this compound in a computational model, one could theoretically design derivatives with tailored electronic properties for specific applications.

Table 3: General Trends of Substituent Effects on Frontier Orbital Energies

Substituent Type Effect on HOMO Energy Effect on LUMO Energy Effect on HOMO-LUMO Gap
Electron-Donating Increase Minor Change Decrease
Electron-Withdrawing Minor Change Decrease Decrease

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the potential energy surface. acs.orgacs.orgresearchgate.net This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as enolate formation, aldol (B89426) reactions, or reductions of the carbonyl group, computational modeling can provide detailed mechanistic insights.

DFT methods are commonly employed to calculate the geometries of transition states and the activation energies of reaction steps. For example, in the context of cyclopentanone (B42830) pyrolysis, kinetic modeling has been used to identify the critical consumption pathways. acs.orgresearchgate.net Similarly, for the reaction of OH radicals with cyclopentenone derivatives, potential energy surfaces were calculated to understand the reaction mechanisms and kinetics. acs.org

By mapping the reaction pathways for this compound, chemists can predict the feasibility of a reaction, understand its stereoselectivity, and identify potential side products. This predictive power is invaluable in the design of synthetic routes and the optimization of reaction conditions.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.govacrhem.orgmdpi.com The interaction of such molecules with an intense light source can lead to phenomena like frequency doubling and third-harmonic generation.

The third-order NLO response of a molecule is quantified by its second hyperpolarizability (γ). Computational methods, particularly DFT, can be used to predict these properties. The magnitude of γ is highly sensitive to the electronic structure of the molecule. nih.gov For molecules like this compound, the presence of two phenyl rings conjugated to a carbonyl group could give rise to NLO properties.

Theoretical studies have shown that increasing the size of the aromatic core along the charge-transfer direction can significantly enhance the γ values. nih.gov For instance, DFT calculations on aromatic diimides revealed a strong correlation between the extent of π-conjugation and the magnitude of the second hyperpolarizability. nih.gov Similarly, studies on chalcone (B49325) derivatives, which also feature aromatic rings and a ketone group, have demonstrated their potential as third-order NLO materials. acrhem.org

While specific calculations for this compound are not documented, theoretical modeling could predict its NLO response and guide the design of derivatives with enhanced properties by, for example, introducing strong electron-donating and electron-withdrawing groups on the phenyl rings to increase intramolecular charge transfer.

Table 4: Illustrative Calculated Second Hyperpolarizability (γ) for π-Conjugated Systems

Molecule/System Computational Method Static γ (10⁻³⁶ esu)
Aromatic Diimide (extended conjugation) DFT Significantly enhanced with core size nih.gov
Reduced Aromatic Diimide Radical Anion DFT Absolute value ~7.3 times larger than neutral parent nih.gov

Note: These are qualitative trends and a specific value from a study on aromatic diimides, not this compound.

Correlation between Diradical Character and Nonlinear Optical Properties

The relationship between the diradical character of a molecule and its nonlinear optical (NLO) properties is a key area of investigation in computational chemistry. The third-order NLO properties, represented by the second hyperpolarizability (γ), are particularly sensitive to the electronic structure of open-shell singlet molecules. researchgate.net Theoretical studies on model systems closely related to this compound, such as 1,3-diradical compounds, have provided significant insights into this correlation. acs.org

Using the broken-symmetry density functional theory (DFT) method, researchers have investigated 1,3-diphenylcyclopentane-1,3-diyl derivatives to elucidate the structure-property relationships. acs.org The diradical character, denoted by y, quantifies the extent to which a molecule behaves as a diradical. A value of y close to 1 indicates a pure diradical, while a value near 0 signifies a closed-shell species.

Computational studies reveal a strong dependence of the static second hyperpolarizability (γ) on the diradical character. For instance, in the parent 1,3-diphenylcyclopentane-1,3-diyl (where the C2 position has hydrogen substituents), the molecule is found to be an almost pure diradical (y ≈ 1). acs.org However, by introducing electron-withdrawing substituents at the C2 position (e.g., -OH or -F), the diradical character can be tuned. These substitutions introduce additional through-bond interactions that decrease the y-value, resulting in molecules with an intermediate diradical character. acs.org

This tuning of the diradical character has a profound effect on the NLO response. Molecules with an intermediate diradical character have been shown to exhibit significantly enhanced second hyperpolarizabilities compared to their pure diradical or closed-shell counterparts. researchgate.netacs.org For example, substituting the C2 position of 1,3-diphenylcyclopentane-1,3-diyl with hydroxyl or fluorine groups was found to enhance the γ value by factors of approximately 4.5 and 6.4, respectively, compared to the unsubstituted pure diradical compound. acs.org This enhancement is attributed to the unique electronic structures of these open-shell systems with intermediate diradical character.

Table 1: Calculated Diradical Character (y) and Static Second Hyperpolarizability (γ) for Substituted 1,3-Diphenylcyclopentane-1,3-diyl Derivatives. Data sourced from Nakano et al. (2005). acs.org
CompoundSubstituent (X) at C2Diradical Character (y)γ (a.u.)Enhancement Factor (vs. X=H)
1a-H~1.095,0001.0
1b-OHIntermediate427,000~4.5
1c-FIntermediate608,000~6.4

Impact of Asymmetric Substitutions on Optical Response

The introduction of asymmetric substitutions, typically involving electron-donating (D) and electron-accepting (A) groups, is a well-established strategy for modulating the NLO properties of molecules. In the context of diradicaloid systems related to this compound, the effect of such substitutions has been explored computationally.

Studies on 1,3-diphenylcyclopentane-1,3-diyl derivatives have shown that adding donor and acceptor groups at the para-positions of the phenyl rings can further enhance the second hyperpolarizability (γ). acs.org For instance, introducing a -NO₂ group (acceptor) on one phenyl ring and an -NH₂ group (donor) on the other creates a D-π-A type structure.

Table 2: Effect of Asymmetric Substitution on the Static Second Hyperpolarizability (γ) of a 1,3-Diradical Compound with Intermediate Diradical Character. Data sourced from Nakano et al. (2005). acs.org
SystemSubstituents on Phenyl Ringsγ (a.u.)
Symmetric (Non-substituted)None608,000
Asymmetric (D/A Substituted)p-NH₂ / p-NO₂701,000

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and dynamic properties, which are often inaccessible through experimental techniques alone. frontiersin.org

An MD simulation models the molecule as a set of atoms interacting through a classical mechanics framework, where the forces between atoms are described by a force field. frontiersin.org The simulation algorithm solves Newton's equations of motion for each atom, generating a trajectory that describes the positions and velocities of the atoms over time. From this trajectory, various structural and dynamic properties can be analyzed.

For this compound, specific applications of MD would include:

Conformational Analysis: The five-membered cyclopentanone ring and the two bulky phenyl substituents give the molecule considerable conformational flexibility. MD simulations can explore the potential energy surface to identify stable and metastable conformers, such as different puckering states of the cyclopentanone ring (envelope, twist) and the relative orientations (cis/trans, pseudo-equatorial/pseudo-axial) of the phenyl groups. wustl.edunih.gov

Dynamic Behavior: Simulations can reveal the dynamic transitions between different conformations, providing information on the energy barriers separating them and the timescales of these motions. nih.gov This is crucial for understanding how the molecule's shape fluctuates under thermal conditions.

Solvent Effects: By performing simulations in an explicit solvent box (e.g., water, DMSO), one can study how solvent molecules interact with this compound and influence its conformational preferences and dynamics. mdpi.com

The results from MD simulations can be used to interpret experimental data, such as NMR spectra, by calculating average properties over the simulation ensemble and comparing them to measured values. nih.gov

Applications of Artificial Intelligence and Machine Learning in Spectroscopy

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical spectroscopy by automating and accelerating the analysis of spectral data. arxiv.org These computational tools are applied to both predict spectra from structures (the forward problem) and to deduce structures from spectra (the inverse problem).

The "forward problem" in spectroscopy involves predicting the spectrum of a molecule given its chemical structure. arxiv.org Traditional methods for this task rely on computationally intensive quantum-chemical simulations. Machine learning offers a significantly faster alternative. arxiv.orgaalto.fi

ML models, such as neural networks or kernel ridge regression, can be trained on large databases of molecules and their corresponding experimentally or computationally generated spectra (e.g., IR, NMR, UV-Vis). aalto.fichemrxiv.org The process typically involves:

Input Representation: The molecular structure of a compound like this compound is converted into a machine-readable format, such as a molecular graph or a set of chemical descriptors (e.g., SMILES strings). arxiv.org

Model Training: The ML model learns the complex relationships between the molecular features and the resulting spectral patterns from the training data. aalto.fi

Spectrum Prediction: Once trained, the model can rapidly predict the spectrum for a new, unseen molecule. arxiv.org

These models can predict entire spectra or specific spectral features, such as the absorption maxima in UV-Vis spectra or the chemical shifts in NMR spectra, with high accuracy and at a fraction of the computational cost of traditional methods. chemrxiv.orgresearchgate.net

In this scenario, the input to the AI model is the spectral data (e.g., from IR, MS, and/or NMR), and the output is the predicted molecular structure, often as a SMILES string or a molecular graph. arxiv.orgdigitellinc.com Solving this problem is more challenging than the forward problem due to the non-unique nature of spectral data (different molecules can have similar spectra).

Computational approaches to the inverse problem often involve:

Fragment Prediction: Identifying characteristic functional groups or structural fragments based on specific peaks or patterns in the spectra. nih.gov

Structure Generation: Assembling these fragments into plausible molecular structures that are consistent with the molecular formula (often obtained from mass spectrometry). nih.gov

Ranking and Validation: Using a forward-prediction model to generate theoretical spectra for the candidate structures and comparing them to the experimental spectrum to find the best match. digitellinc.com

Recent developments using deep learning and attention-based models have shown significant progress, achieving high accuracy in predicting the correct chemical structure from a combination of different spectral inputs. rsc.orgdigitellinc.com

Derivatives and Functionalization of 3,4 Diphenylcyclopentan 1 One

Synthesis of Substituted 3,4-Diphenylcyclopentan-1-one (B11963820) Analogs

The introduction of halogen atoms at the α-position of ketones is a fundamental transformation in organic synthesis, yielding valuable intermediates. For this compound, this can be achieved through acid-catalyzed halogenation. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.com

Mechanism of Acid-Catalyzed Halogenation:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr, CH₃COOH). masterorganicchemistry.comchemtube3d.com

Enol Formation: A base removes a proton from an α-carbon, leading to the formation of a nucleophilic enol. This is typically the rate-determining step. libretexts.org

Nucleophilic Attack: The π-bond of the enol attacks an electrophilic halogen (Br₂, Cl₂, or I₂). masterorganicchemistry.com

Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone, now with a halogen at the alpha position. libretexts.org

Bromine in acetic acid is a commonly used reagent for this purpose. libretexts.orgchemtube3d.com Similarly, α-iodination can be accomplished using various iodine-based reagents, often in combination with an oxidizing agent or a metal catalyst like copper(II) oxide to enhance reactivity. researchgate.nettandfonline.comorganic-chemistry.orgresearchgate.net

Table 1: General Methods for α-Halogenation of Cyclopentanones
HalogenTypical ReagentsKey FeaturesReference
BromineBr₂ in Acetic Acid (AcOH)Classic, reliable method proceeding via an enol intermediate. masterorganicchemistry.comchemtube3d.com
ChlorineCl₂ in Acidic SolutionSimilar mechanism to bromination. libretexts.org
IodineI₂ with Copper(II) Oxide (CuO)Efficient, neutral conditions where CuO acts as a catalyst and neutralizer. organic-chemistry.orgresearchgate.net
IodineI₂ with Manganese Dioxide (MnO₂)An environmentally friendly procedure performed in alcoholic media. researchgate.net

Alkyl Derivatives: The introduction of alkyl groups at the α-position of this compound can be achieved through the alkylation of its enolate. This standard approach involves deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) to form the nucleophilic enolate, followed by reaction with an alkyl halide.

Alkoxy Derivatives: Direct oxidative α-alkoxylation provides a route to α-alkoxy cyclopentanones. An oxidative functionalization of cyclopentanones with simple alcohols has been demonstrated, affording 2-alkoxycyclopent-2-en-1-ones. researchgate.net A related process involves the direct oxidative C–H alkoxylation of α-amino carbonyl compounds with alcohols, catalyzed by iodine, suggesting that similar oxidative C-O bond formations are feasible for ketones. acs.org

Alpha-phenylseleno ketones are important synthetic intermediates, notably for their ability to form α,β-unsaturated ketones through selenoxide elimination. wikipedia.orgresearchgate.net The α-selenylation of ketones like this compound can be achieved through the reaction of its enol or enolate with an electrophilic selenium reagent. wikipedia.orgresearchgate.netresearchgate.net

Modern methods for this transformation include:

Amine-Catalyzed Selenylation: Catalytic amounts of amines such as L-proline or cinchonidine (B190817) can directly catalyze the reaction between ketones and phenylselenyl chloride (PhSeCl). researchgate.net

Photoinduced Selenylation: An environmentally friendly approach involves the photoinduced reaction of ketones with diselenides, which proceeds without the need for metals or additives. nih.gov This method has been shown to be effective for 5-membered cyclic ketones. nih.gov

Table 2: Reagents for α-Selenylation of Ketones
Selenium ReagentTypical ConditionsNotesReference
Phenylselenyl Chloride (PhSeCl)Amine catalyst (e.g., L-proline)Direct reaction with the ketone. researchgate.net
Diphenyl Diselenide ((PhSe)₂)Photo-irradiation, organocatalyst (e.g., pyrrolidine)A metal-free, green chemistry approach. nih.gov
N-(Phenylseleno)phthalimide (NPSP)Acid catalyst or organocatalystEffective electrophilic selenium source. researchgate.net

Formation of Alpha-Hydroxy Cyclopentanones from Precursors

The α-hydroxylation of ketones is a key reaction for producing acyloins, which are valuable building blocks in organic synthesis. organic-chemistry.orgresearchgate.net This transformation can be applied to this compound to yield 2-hydroxy-3,4-diphenylcyclopentan-1-one.

A prominent method for this conversion is the Davis oxidation , which involves the oxidation of a ketone enolate with a 2-sulfonyloxaziridine, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (the Davis reagent). wikipedia.orgchem-station.comorganic-chemistry.orgorganic-chemistry.org The reaction proceeds by generating the enolate with a strong base, which then nucleophilically attacks the oxygen atom of the oxaziridine. wikipedia.orgorganic-chemistry.org

Another effective oxidant is meta-chloroperoxybenzoic acid (m-CPBA), which can be used for the direct, metal-free α-hydroxylation of β-dicarbonyl compounds and can be applied to ketones. organic-chemistry.orgscienceinfo.comacs.org Oxidation of alkyl aryl ketones with Oxone also provides a route to α-hydroxy ketones. organic-chemistry.org

Preparation of Related Cyclopentanone (B42830) Derivatives

2,2-Diphenylcyclopentanone: The synthesis of this isomer is well-established. A common historical route involves the alkylation of diphenylacetonitrile (B117805) with a 4-halobutyronitrile, followed by a Thorpe-Ziegler cyclization and subsequent acid hydrolysis to yield the target ketone. acs.org Another method involves the reaction of 5-bromo-2,2-diphenylcyclopentanone with dimethylamine. acs.org

3,5-Diphenylcyclopentane-1,2,4-trione (B181702): Specific, documented synthetic methods for 3,5-diphenylcyclopentane-1,2,4-trione are not readily found in the surveyed literature. However, a plausible synthetic route could involve the oxidation of a suitable precursor. For example, the oxidation of a dihydroxy-substituted cyclopentanone, such as 3,5-diphenyl-2,4-dihydroxycyclopentan-1-one, could potentially yield the desired trione. Such precursors might be accessible through the functionalization of 3,4-diphenylcyclopentene derivatives.

Synthesis of Novel Neolignan-Type Products from Dimeric Precursors

Neolignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid (C6-C3) units. rsc.orggenome.jp The core structure of this compound is consistent with the dimerization of two C6-C3 precursors, such as chalcones (1,3-diphenylpropenone) or coniferyl alcohol. researchgate.netresearchgate.net

The biosynthesis of these molecules involves the enzyme-mediated generation of radicals from phenylpropanoid monomers, which then dimerize. rsc.orgresearchgate.netresearchgate.net This dimerization can occur in various ways, and subsequent intramolecular cyclization of a specific type of dimeric intermediate could lead to the formation of a 3,4-diphenylcyclopentanone skeleton, thereby classifying such a product as a neolignan. While direct laboratory synthesis of neolignans from dimeric precursors of this compound is not extensively detailed, the structural relationship provides a basis for designing biomimetic syntheses.

Exploration of Cyclopentadienyl (B1206354) Complexes in Coordination Chemistry

The transformation of this compound into a substituted cyclopentadienyl (Cp) ligand opens avenues for the synthesis of a variety of organometallic complexes. While direct studies originating from this specific ketone are not extensively documented, established synthetic methodologies in organic and organometallic chemistry provide a scientifically grounded, plausible pathway for its utilization in coordination chemistry. This pathway involves the conversion of the ketone into a diphenylcyclopentadienyl ligand, which can then be used to form complexes with various transition metals.

The general approach to forming a cyclopentadienyl ligand from a substituted cyclopentanone involves a series of transformations. A plausible synthetic route commencing with this compound would likely involve a reduction of the ketone to the corresponding alcohol, 3,4-Diphenylcyclopentan-1-ol. This can be followed by an acid-catalyzed dehydration to yield a mixture of isomeric diphenylcyclopentadienes. Subsequent deprotonation of the resulting diene with a strong base, such as an organolithium reagent or sodium hydride, would generate the 3,4-diphenylcyclopentadienyl anion. This anion is the key intermediate for the synthesis of cyclopentadienyl complexes.

An alternative and potentially more direct route is suggested by methodologies developed for similar systems, such as the reaction of a 3-substituted cyclopent-2-en-1-one with a Grignard reagent. This reaction, followed by hydrolysis and dehydration, yields a 1,3-disubstituted cyclopentadiene. This suggests that a derivative of this compound could be a viable precursor for a 1,3-diphenylcyclopentadienyl ligand.

Once the diphenylcyclopentadienyl anion is synthesized, it can be reacted with a variety of metal halides to form "sandwich" or "half-sandwich" complexes. The phenyl substituents on the cyclopentadienyl ring significantly influence the steric and electronic properties of the resulting metal complexes, often enhancing their stability and solubility in organic solvents compared to their unsubstituted cyclopentadienyl counterparts.

A notable example of complexes derived from a related ligand is the synthesis of ferrocene (B1249389) analogues. For instance, the reaction of a diphenylcyclopentadienyl sodium salt with iron(II) chloride would be expected to yield bis(diphenylcyclopentadienyl)iron, a substituted ferrocene. The presence of the bulky phenyl groups would likely alter the electrochemical properties and reactivity of the metallocene.

The coordination chemistry of diphenylcyclopentadienyl ligands is not limited to iron. A range of other transition metals can be incorporated to form a variety of complexes with potential applications in catalysis and materials science. The specific isomer of the diphenylcyclopentadienyl ligand (e.g., 1,2-diphenyl or 1,3-diphenyl) will also play a crucial role in determining the structure and properties of the resulting complexes.

Below is a data table of representative cyclopentadienyl complexes that could plausibly be synthesized from a diphenylcyclopentadienyl ligand derived from this compound, based on known coordination chemistry of substituted cyclopentadienyl ligands.

Complex NameMetal CenterLigandsPotential Application
Bis(3,4-diphenylcyclopentadienyl)iron(II)Iron (Fe)Two 3,4-diphenylcyclopentadienyl ligandsRedox-active material, Catalyst precursor
(3,4-Diphenylcyclopentadienyl)titanium(IV) trichlorideTitanium (Ti)One 3,4-diphenylcyclopentadienyl ligand, Three chloride ligandsPolymerization catalyst
(3,4-Diphenylcyclopentadienyl)cobalt(I) dicarbonylCobalt (Co)One 3,4-diphenylcyclopentadienyl ligand, Two carbonyl ligandsCatalyst in organic synthesis
(3,4-Diphenylcyclopentadienyl)zirconium(IV) trichlorideZirconium (Zr)One 3,4-diphenylcyclopentadienyl ligand, Three chloride ligandsPolymerization catalyst

Advanced Applications and Potential in Chemical Synthesis

Role as a Key Synthetic Intermediate and Building Block

The utility of 3,4-Diphenylcyclopentan-1-one (B11963820) as a synthetic intermediate stems from its combination of a reactive ketone group and a stable carbocyclic framework. The ketone allows for a variety of chemical transformations, including nucleophilic additions, reductions, and alkylations, while the cyclopentane (B165970) ring serves as a robust template for building larger and more intricate molecular structures. This makes the compound a key synthon for developing complex carbocyclic and heterocyclic systems.

PropertyValue
CAS Number 13351-28-5
Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
Density 1.106 g/cm³
Boiling Point 371.7°C
Flash Point 161.3°C

A table showing the physicochemical properties of this compound. echemi.comlookchem.com

The cyclopentanone (B42830) ring within the this compound structure can be used as a foundational element for synthesizing heterocyclic compounds. The carbonyl group is a key reaction site for cyclization reactions that introduce heteroatoms such as nitrogen, oxygen, or sulfur into the molecular framework. For instance, reactions like the Paal-Knorr synthesis can, in principle, be adapted to convert cyclopentanone derivatives into heterocycles like pyrroles or furans. The strategic placement of the phenyl groups can also influence the stereochemistry and reactivity of these cyclization reactions, guiding the formation of specific isomers.

Modular synthesis involves the step-by-step assembly of a complex molecule from smaller, distinct units. rsc.org this compound is well-suited for such strategies, particularly in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The existing stereocenters at the 3- and 4-positions, where the phenyl groups are attached, can direct the stereochemical outcome of subsequent reactions. This substrate-controlled stereoselectivity allows chemists to build complex, multi-chiral centers with a high degree of precision, a critical requirement in the synthesis of natural products and pharmaceuticals.

Contribution to the Synthesis of Highly Functionalized Cyclopentanones

Beyond its direct use, this compound serves as a starting point for creating more highly functionalized cyclopentanone derivatives. The positions alpha to the carbonyl group are particularly reactive and can be modified through various organic reactions. Methodologies such as the aza-Michael reaction can be employed to install versatile functionalities at either the α- or β-position of the cyclopentanone ring. thieme-connect.deresearchgate.net Furthermore, multicatalytic cascade reactions, which combine multiple catalytic processes in a single step, offer an efficient route to introduce several new functional groups and stereocenters onto the cyclopentanone core in a controlled manner. nih.gov These transformations enable the development of a diverse library of compounds from a single, simple precursor. thieme-connect.deresearchgate.net

Design and Synthesis of Materials with Tailored Properties

The rigid structure and aromatic character of this compound make it an interesting candidate for materials science applications. The phenyl groups can be further functionalized to tune the electronic and photophysical properties of the molecule, enabling its use as a precursor for specialized materials.

Conjugated polymers are essential materials in organic electronics, including organic light-emitting diodes (OLEDs). The synthesis of these polymers often relies on the palladium-catalyzed cross-coupling of appropriately functionalized aromatic precursors. figshare.com The this compound scaffold can be envisioned as a precursor for such materials. By introducing reactive groups (e.g., halogens or boronic esters) onto the phenyl rings, the molecule can be prepared for polymerization reactions. The cyclopentanone core would serve as a non-conjugated, bulky spacer, potentially improving the solubility and processability of the resulting polymer while influencing its solid-state morphology and electroluminescent properties.

Donor Group (on Phenyl Ring 1)Acceptor Group (on Phenyl Ring 2)Expected NLO Effect
-OCH₃ (Methoxy)-NO₂ (Nitro)Moderate first hyperpolarizability (β)
-N(CH₃)₂ (Dimethylamino)-CN (Cyano)Strong first hyperpolarizability (β)
-OH (Hydroxy)-CF₃ (Trifluoromethyl)Moderate to strong NLO response

A conceptual table illustrating the potential for tailoring NLO properties of this compound derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.